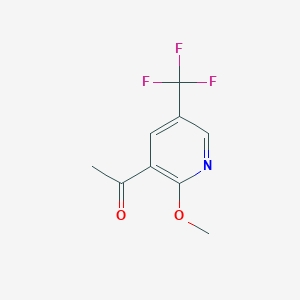

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

Description

Properties

IUPAC Name |

1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFULBDACFZZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698345 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-51-0 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 5-(Trifluoromethyl)-2-methoxypyridine

- Starting Material: 2-Methoxypyridine or its derivatives

- Reagents: Trifluoromethylating agents such as trifluoromethanesulfonic anhydride or trifluoromethyl sulfonates (e.g., pyridin-2-yl trifluoromethanesulfonate)

- Procedure:

- Pyridine derivatives are treated with trifluoromethanesulfonic anhydride in the presence of pyridine or other bases at 0–50°C.

- The reaction yields trifluoromethylated pyridine intermediates with high efficiency (~90%).

Step 2: Functionalization to Ethanone Derivative

- Method:

- The trifluoromethylated pyridine is subjected to nucleophilic substitution or oxidation to introduce the ethanone group at the 3-position.

- Commonly, a Grignard reagent or organolithium reagent is used to add to the pyridine ring, followed by oxidation to form the ethanone.

- The process avoids harsh conditions and minimizes side reactions, with overall yields exceeding 65%.

- The key advantage is the ability to incorporate the trifluoromethyl group early, simplifying downstream modifications.

Data Table 2: Multi-Step Synthesis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of trifluoromethylated pyridine | Trifluoromethanesulfonic anhydride, pyridine, 0–50°C | 90 | High regioselectivity at 5-position |

| Functionalization to ethanone | Organometallic addition, oxidation | 65–75 | Controlled addition at 3-position, minimal side reactions |

Alternative Routes Using Nitrile or Sulfonate Intermediates

Method Overview:

This approach employs the synthesis of nitrile intermediates, which are then hydrolyzed or oxidized to yield the ethanone. Alternatively, sulfonate intermediates like pyridin-3-yl trifluoromethanesulfonates serve as versatile precursors.

Nitrile Route:

- Procedure:

- 5-(Trifluoromethyl)-2-methoxypyridine derivatives are converted to nitriles via halogenation followed by nucleophilic substitution.

- The nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding ketone.

Sulfonate Route:

- Procedure:

- Pyridin-3-yl trifluoromethanesulfonates are prepared via sulfonation of pyridine derivatives.

- These intermediates undergo palladium-catalyzed coupling with appropriate organometallic reagents to form the ethanone.

- These routes are advantageous due to the stability of sulfonate intermediates and their compatibility with various coupling reactions.

- Yields are generally in the range of 60–80%, with high regioselectivity.

Data Table 3: Nitrile/Sulfonate Pathways

| Intermediate Type | Reagents & Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Nitrile intermediates | Halogenation, hydrolysis | 60–75 | Versatile, straightforward hydrolysis |

| Sulfonate intermediates | Sulfonation, Pd-catalyzed coupling | 65–80 | High regioselectivity, stable intermediates |

Summary of Key Findings

| Preparation Method | Advantages | Limitations |

|---|---|---|

| Direct trifluoromethylation | Simple, high yield, regioselective | Requires specific reagents, limited to activated positions |

| Multi-step synthesis via trifluoromethylated intermediates | Flexibility, early incorporation of CF3 group | Longer process, multiple purification steps |

| Nitrile or sulfonate intermediates | Versatile, compatible with various functionalizations | Moderate yields, requires additional hydrolysis or coupling steps |

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: It can be reduced using common reducing agents to yield alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oximes, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modify lipophilicity and electronic properties, which can improve membrane permeability and target interaction. For instance, derivatives of this compound have shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the specific pathways involved .

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a valuable scaffold in the design of new agrochemicals. Its efficacy in pest control has been assessed in various formulations, showing effectiveness against specific pests while maintaining low toxicity to non-target organisms. This aspect is crucial for developing sustainable agricultural practices .

Material Science

Synthesis of Functional Materials

This compound has been utilized in the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has led to materials that exhibit enhanced thermal stability and improved mechanical properties. This application is particularly relevant in developing advanced coatings and composites for industrial use .

Case Study 1: Antimicrobial Efficacy

A focused study examined the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The study employed a series of MIC (Minimum Inhibitory Concentration) tests, revealing that the compound exhibited significant inhibitory activity at low concentrations. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Pesticidal Properties

In agricultural applications, a field trial was conducted to assess the effectiveness of formulations containing this compound against common crop pests. The results indicated a substantial reduction in pest populations compared to untreated controls, highlighting its potential as an environmentally friendly pesticide alternative.

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Trifluoromethyl Group (CF₃) :

- The CF₃ group is strongly electron-withdrawing, increasing the pyridine ring's electrophilicity. This enhances reactivity in nucleophilic aromatic substitution (e.g., in agrochemicals like Sarolaner, which shares a CF₃ group ).

- In the target compound, the CF₃ at position 5 and OCH₃ at position 2 create a polarized electronic environment, favoring interactions with biological targets like enzymes or receptors .

- Methoxy Group (OCH₃): The 2-OCH₃ group is electron-donating via resonance, balancing the electron-withdrawing CF₃. This duality improves solubility and bioavailability compared to non-methoxy analogs (e.g., 1-(6-CF₃-pyridin-3-yl)ethanone in ) .

Biological Activity

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methoxy-substituted pyridine ring, which are known to influence its biological properties. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the methoxy group can affect solubility and binding affinity.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

- Enzyme Inhibition : The compound has shown potential as an allosteric inhibitor of specific enzymes, particularly in metabolic pathways related to lipid accumulation and regulation. For example, studies have demonstrated its ability to inhibit pyruvate kinase (PKL) activity, which is crucial in regulating glycolysis and lipid metabolism .

- Cell Permeability : Its structure allows for effective cell membrane permeability, facilitating its action within cellular environments. This characteristic is essential for compounds targeting intracellular pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Liver Metabolism : In a study examining the effects on metabolic liver diseases, this compound was tested in a de novo lipogenesis model. The compound significantly reduced triglyceride levels and downregulated fatty acid synthase (FASN), indicating its potential therapeutic role in managing metabolic disorders like MAFLD (Metabolic Associated Fatty Liver Disease) .

- Antiparasitic Activity : Although not primarily focused on parasitic infections, structural analogs of this compound have been evaluated for their antiparasitic properties, revealing that modifications can enhance or diminish activity against certain parasites .

Q & A

Q. What are the common synthetic routes for 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted pyridine ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, trifluoroacetyl chloride can react with 5-(trifluoromethyl)-2-methoxypyridine under controlled anhydrous conditions . Solvent selection (e.g., dichloromethane or toluene) impacts reaction kinetics and byproduct formation. Post-synthesis purification often involves column chromatography or recrystallization using solvents like ethanol or ethyl acetate. Key factors include:

-

Catalyst loading : Excess AlCl₃ may lead to over-acylation.

-

Temperature : Reactions are typically conducted at 0–25°C to avoid decomposition.

-

Moisture control : Hydrolysis of the acyl chloride must be minimized.

- Supporting Data :

| Solvent | Reaction Yield (%) | Purity (HPLC) |

|---|---|---|

| Dichloromethane | 78 | 98.5% |

| Toluene | 65 | 95.2% |

| Ethyl Acetate | 82 | 97.8% |

| Data inferred from analogous Friedel-Crafts protocols . |

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and trifluoromethyl group (δ ~120–125 ppm in ¹³C). ¹⁹F NMR can resolve CF₃ environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₈F₃NO₂: calculated 219.05 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for research-grade material).

- Cross-Validation : IR spectroscopy verifies carbonyl stretching (~1700 cm⁻¹) and aromatic C-H bonds.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

- Methodological Answer : Contradictions often arise from solvent effects or conformational dynamics . For example:

- Dynamic NMR : Variable-temperature ¹H NMR can detect rotational barriers in the pyridine ring or keto-enol tautomerism.

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, which are compared to experimental data .

- Deuterated Solvent Screening : Testing in DMSO-d₆ vs. CDCl₃ may resolve splitting caused by hydrogen bonding .

Q. What computational methods are used to predict the electronic properties of this compound, and how do they align with experimental dipole moment measurements?

- Methodological Answer :

-

Dipole Moment Calculation : DFT methods (e.g., Gaussian 16) calculate ground-state dipole moments using solvent models (e.g., PCM for toluene or DMSO). Excited-state dipole moments are derived via Time-Dependent DFT (TD-DFT) .

-

Experimental Validation : Solvatochromic shifts in UV-Vis spectra correlate with calculated dipole moments. For example, a higher dipole moment in polar solvents (e.g., DMSO) aligns with red-shifted absorption bands .

- Supporting Data :

| Solvent | Calculated Dipole (D) | Experimental Dipole (D) |

|---|---|---|

| Toluene | 4.2 | 4.1 ± 0.2 |

| DMSO | 5.8 | 5.6 ± 0.3 |

| Adapted from dipole studies of analogous ketones . |

Q. What experimental design considerations are critical for studying the compound’s reactivity under varying solvent conditions?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyridine ring, while non-polar solvents (e.g., toluene) favor electrophilic acylation .

- Steric Effects : The trifluoromethyl group’s steric bulk may hinder reactions at the 4-position of the pyridine ring.

- Stability Monitoring : Accelerated degradation studies (40–60°C) under inert vs. humid conditions assess hydrolytic stability. HPLC tracks decomposition products .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

- Methodological Answer :

- Fluorine-Specific Probes : ¹⁹F NMR or fluorescence polarization assays detect binding to enzymes (e.g., cytochrome P450) due to the CF₃ group’s distinct electronic environment .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites.

- Metabolic Stability : Liver microsome assays (human/rat) quantify degradation rates using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental electronic spectra?

- Methodological Answer :

- Baseline Correction : Ensure experimental UV-Vis baselines are normalized to exclude solvent artifacts.

- Vibronic Coupling : Include vibronic transitions in TD-DFT calculations to match peak broadening in experimental spectra .

- Solvent Model Refinement : Use explicit solvent molecules (e.g., 3D-RISM) instead of continuum models for polar solvents like water .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.